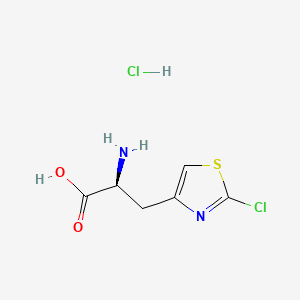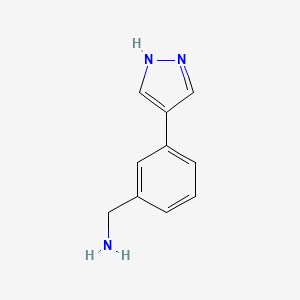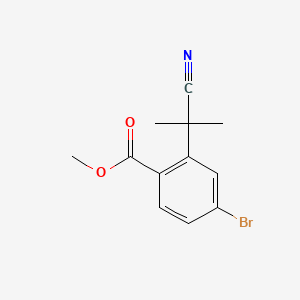
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyano group at the 2-position, along with a methyl ester functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate typically involves multi-step organic reactions. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and potassium cyanide (KCN) for the cyano substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid using strong acids or bases.
Common Reagents and Conditions
Bromination: FeBr3 as a catalyst.
Cyano Substitution: KCN in the presence of a suitable solvent.
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Strong acids (HCl) or bases (NaOH).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Methyl 2-cyanobenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of a cyano group, leading to different chemical behavior.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 4-bromo-2-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2,7-14)10-6-8(13)4-5-9(10)11(15)16-3/h4-6H,1-3H3 |
InChI Key |
SVRQNJOKXUNIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
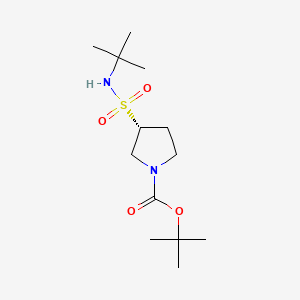
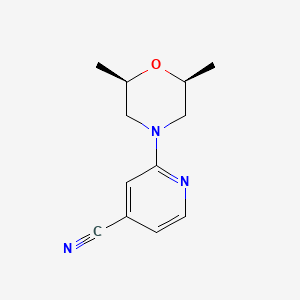
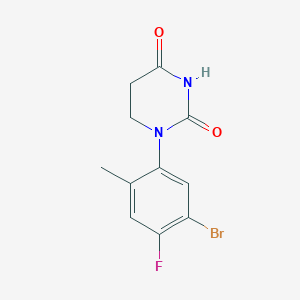


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
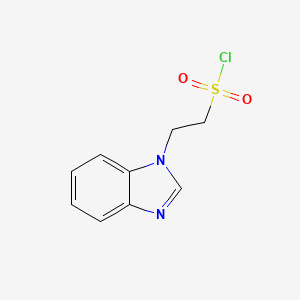
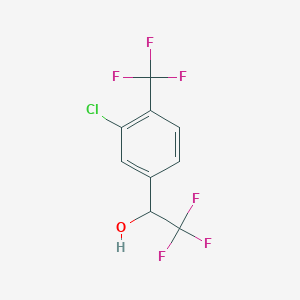
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
